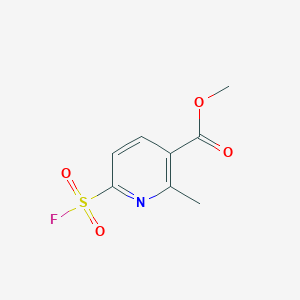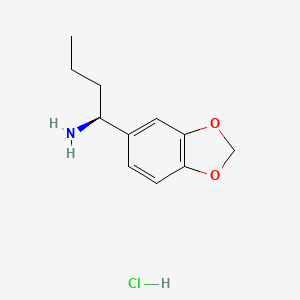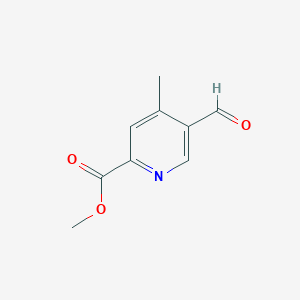![molecular formula C11H11F3O B2698947 1-[4-(Trifluoromethyl)phenyl]butan-2-one CAS No. 1248106-81-1](/img/structure/B2698947.png)
1-[4-(Trifluoromethyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethyl)phenyl]butan-2-one, also known as 4-[4-(trifluoromethyl)phenyl]butan-2-one, is a chemical compound with the molecular formula C11H11F3O. It has a molecular weight of 216.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 . This indicates that the compound has a butanone backbone with a trifluoromethyl group and a phenyl group attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Trifluoromethylation in Organic Synthesis
1-[4-(Trifluoromethyl)phenyl]butan-2-one, as a trifluoromethylated compound, is significant in organic synthesis, particularly in the trifluoromethylation of α,β-unsaturated ketones. This process is critical in producing compounds with potential biological activity. The use of rhodium catalysts and dimethyl zinc in these reactions highlights the compound's role in advanced organic synthesis techniques (Sato, Omote, Ando, & Kumadaki, 2006).
Chelating Ligands and Metal Complexes
The compound is also studied for its binding properties as a chelating ligand. It can form binuclear complexes, playing a role in the development of new materials and catalysts. These studies are crucial for understanding the interactions between ligands and metals, which have broad applications in chemistry and material science (Pestov et al., 2016).
Applications in Fine Chemical Production
In the production of fine chemicals, such as 4-(4-Methoxyphenyl)-butan-2-one, this compound is used in processes involving palladium nanoparticles. This showcases its utility in catalyzing reactions under specific conditions, emphasizing its versatility in industrial chemistry (Boffi et al., 2011).
Dermatological Applications
In dermatology, derivatives of this compound have been explored for their skin whitening properties. They have been found to inhibit melanin production, presenting potential uses in medical cosmetology. This application demonstrates the compound's relevance in pharmaceutical and cosmetic research (Wu et al., 2015).
Photophysical Properties
Research into the photophysical properties of derivatives of this compound has revealed interesting aspects like aggregation-induced emission. This has implications for the development of new materials with specific optical properties, useful in fields like material science and photonics (Bae et al., 2014).
Electrochemical Applications
Its role in electrochemical reactions, specifically in the electrocatalytic hydrogenation of related compounds, has been studied. This application is important in the field of green chemistry and sustainable industrial processes (Bryan & Grimshaw, 1997).
Crystallography and Molecular Structure
The crystallographic structure of compounds related to this compound has been explored, contributing valuable insights into the understanding of molecular structures and interactions. This is fundamental in the fields of crystallography and molecular design (Shi & Jiang, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHXVWXJECTSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)


![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)



amine](/img/structure/B2698876.png)
![5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2698877.png)
![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)
![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)